Boc-gly-pro-OH

Catalog No.
S1768171
CAS No.
14296-92-5
M.F
C12H20N2O5
M. Wt
272.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-gly-pro-OH

CAS Number

14296-92-5

Product Name

Boc-gly-pro-OH

IUPAC Name

1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C12H20N2O5

Molecular Weight

272.30 g/mol

InChI

InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)13-7-9(15)14-6-4-5-8(14)10(16)17/h8H,4-7H2,1-3H3,(H,13,18)(H,16,17)

InChI Key

CMSBRKBRYYDCFQ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC(=O)N1CCCC1C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N1CCCC1C(=O)O

Peptide Synthesis

  • Peptide Synthesis Precursor: Boc-gly-pro-OH is a dipeptide, meaning it consists of two linked amino acids: glycine (Gly) and proline (Pro). It is also N-terminally protected by a tert-butoxycarbonyl (Boc) group, which helps prevent unwanted reactions during peptide synthesis. Researchers can use Boc-gly-pro-OH as a building block to create longer peptide chains by coupling it with other amino acids or peptides through a process called peptide coupling.

Other Research Applications

  • Study of Collagen Structure and Function: Collagen is a major structural protein found in connective tissues. Boc-gly-pro-OH serves as a model for the glycine-proline-hydroxyproline (GPO) repeat unit, a common motif found in collagen. Researchers may use it to study the structure and function of collagen, potentially aiding in the development of treatments for collagen-related diseases.
  • Development of Peptide-Based Therapeutics: The ability of Boc-gly-pro-OH to participate in peptide synthesis makes it relevant in the development of peptide-based therapeutics. By incorporating this dipeptide into the design of therapeutic peptides, researchers can potentially target specific biological processes or diseases.

Boc-gly-pro-OH, also known as N-tert-butoxycarbonyl-glycyl-proline, is a compound with the molecular formula C12H20N2O5C_{12}H_{20}N_{2}O_{5} and a molecular weight of approximately 272.3 g/mol. This compound features a tert-butoxycarbonyl (Boc) protecting group attached to the amino acid glycine and proline, making it valuable in peptide synthesis and biochemical research. The Boc group serves to protect the amino group during

Boc-Gly-Pro-OH itself does not have a specific mechanism of action as it is an intermediate used for building peptides. However, the peptides synthesized using Boc-Gly-Pro-OH can have various functionalities depending on the sequence and the arrangement of amino acids. These peptides can interact with other molecules, enzymes, or receptors to exert specific biological effects depending on their design [].

  • Dust inhalation: Avoid inhaling dust particles as they can irritate the respiratory tract [].
  • Skin and eye contact: The compound may cause mild irritation upon contact with skin or eyes. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling [].
Typical of amino acids and peptides. Key reactions include:

  • Esterification: The compound can undergo esterification to form N-Boc amino acid esters, which are crucial intermediates in peptide synthesis.
  • Deprotection: The Boc group can be removed under acidic conditions, allowing for the formation of free amino groups necessary for further peptide coupling.
  • Peptide Bond Formation: Boc-gly-pro-OH can react with other amino acids or peptides to form peptide bonds, leading to the synthesis of more complex peptides.

Boc-gly-pro-OH exhibits biological relevance primarily through its role as an intermediate in peptide synthesis. Peptides containing glycine and proline are often involved in biological processes such as signaling and structural functions in proteins. Research indicates that proline-rich peptides can influence cell signaling pathways, potentially impacting processes like cell growth and differentiation.

The synthesis of Boc-gly-pro-OH can be achieved through several methods:

  • Direct Coupling: Glycine and proline derivatives can be coupled using standard peptide coupling reagents (e.g., Dicyclohexylcarbodiimide) in the presence of a Boc protecting group.
  • Boc Protection: Glycine is first protected with a Boc group, followed by coupling with a proline derivative under controlled conditions to yield Boc-gly-pro-OH.
  • Alternative Routes: Various synthetic routes have been documented, including modifications using solvents like tetrahydrofuran and sodium hydroxide for deprotection and purification steps .

Boc-gly-pro-OH is utilized in several applications:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides, particularly those that require specific sequences involving glycine and proline.
  • Drug Development: Compounds derived from Boc-gly-pro-OH are explored for their potential therapeutic effects, especially in neuroprotection and anti-inflammatory applications.
  • Biochemical Research: The compound is used in studies related to protein structure and function due to its role in forming bioactive peptides.

Interaction studies involving Boc-gly-pro-OH focus on its reactivity with various reagents during peptide synthesis. Understanding these interactions is critical for optimizing conditions for selective modifications. For instance, studies have shown how Boc protection influences reactivity during coupling reactions, thereby affecting yield and purity of synthesized peptides.

Boc-gly-pro-OH shares structural similarities with several other compounds in the realm of amino acids and peptides. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
N-tert-butoxycarbonyl-glycineC7H13NO4Simpler structure; lacks proline component
N-tert-butoxycarbonyl-prolineC9H17NO4Contains only proline; used for different peptide syntheses
Boc-phenylalanineC11H14N2O4Aromatic side chain; used in diverse peptide applications
Boc-alanineC7H15NO2Basic structure; often used in simple peptide chains

Boc-gly-pro-OH is unique due to its dual amino acid composition (glycine and proline), which imparts distinct properties relevant for specific biological functions and interactions not present in simpler compounds.

XLogP3

0.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

272.13722174 g/mol

Monoisotopic Mass

272.13722174 g/mol

Heavy Atom Count

19

Wikipedia

(2S)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylic acid

Dates

Modify: 2023-08-15

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